molecular formula C13H12N2O B13934316 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone

2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone

Cat. No.: B13934316
M. Wt: 212.25 g/mol
InChI Key: GNJBYYLNCICEOH-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone is an organic compound that features a cyclobutanone ring attached to a phenyl group, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Uniqueness

2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone stands out due to its cyclobutanone ring, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(4-pyrazol-1-ylphenyl)cyclobutan-1-one

InChI

InChI=1S/C13H12N2O/c16-13-7-6-12(13)10-2-4-11(5-3-10)15-9-1-8-14-15/h1-5,8-9,12H,6-7H2

InChI Key

GNJBYYLNCICEOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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